TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a synthetic compound that has garnered attention for its role as an inhibitor of the striatal-enriched protein tyrosine phosphatase. This compound was initially developed as a potential antidepressant and has shown promise in modulating cognitive functions and behavior in various animal models. Its unique structure and mechanism of action have made it a subject of interest in neuropharmacology.
TC-2153 was synthesized at the Novosibirsk Institute of Organic Chemistry in Russia. It belongs to a class of compounds known as benzopentathiepins, which are characterized by their sulfur-rich structures. The compound is classified primarily as a protein tyrosine phosphatase inhibitor, specifically targeting the striatal-enriched protein tyrosine phosphatase, which plays a critical role in neuronal signaling pathways.
The synthesis of TC-2153 involves several key steps:
The molecular structure of TC-2153 can be described as follows:
TC-2153 undergoes several chemical reactions that are crucial for its function:
The mechanism of action for TC-2153 involves several key processes:
TC-2153 exhibits several notable physical and chemical properties:
TC-2153 has several scientific applications:
TC-2153 (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride) is a brain-penetrant small-molecule inhibitor of STriatal-Enriched protein tyrosine Phosphatase (STEP), encoded by the PTPN5 gene. It represents a novel class of phosphatase inhibitors characterized by a benzopentathiepin core structure, which acts via a redox-sensitive mechanism. TC-2153 has emerged as a critical pharmacological tool for studying synaptic plasticity and a potential therapeutic candidate for neurodegenerative and neuropsychiatric disorders involving STEP dysregulation [1] [6].
TC-2153’s discovery originated from a high-throughput screen (HTS) of ~150,000 compounds targeting STEP phosphatase activity. Initial hits were later attributed to elemental sulfur (S₈) contamination, which exhibited potent STEP inhibition (IC₅₀ = 17.2 nM). This serendipitous finding redirected efforts toward structurally related benzopentathiepins. TC-2153, a synthetic benzopentathiepin analog, was identified with an IC₅₀ of 24.6 nM against recombinant STEP [1] [6].
Key milestones:
Table 1: Biochemical and Pharmacological Profile of TC-2153
Property | Value | Experimental Context |
---|---|---|
IC₅₀ against STEP | 24.6 ± 0.8 nM | Recombinant STEP assay |
Binding mechanism | Reversible covalent (Cys472) | Mass spectrometry/X-ray analysis |
Solubility | Moderate in aqueous solutions | Cell-based assays |
In vivo efficacy (dose) | 10 mg/kg (i.p.) | Mouse cognitive models |
The molecular structure of TC-2153 comprises a benzopentathiepin core—a benzene ring fused to a pentathiepin ring (C₆S₅)—with a trifluoromethyl (-CF₃) group at position 8 and an amine (-NH₂) at position 6. These substituents are critical for potency and solubility:
Biochemical Properties:
Table 2: Structure-Activity Relationships of TC-2153 Analogs
Compound | R₁ | R₂ | IC₅₀ (nM) | Relative Potency |
---|---|---|---|---|
TC-2153 | CF₃ | NH₃Cl | 24.6 | 1.0x |
22 | CF₃ | H | 10 | 2.5x |
18 | CH₃ | NH₃Cl | 25 | 1.0x |
19 | H | NH₃Cl | 32 | 0.8x |
23 | CF₃ | NHCOCF₃ | 24 | 1.0x |
25 | CF₃ | NHEt | 59 | 0.4x |
STEP is a brain-specific phosphatase that regulates synaptic glutamate receptor trafficking (NMDAR, AMPAR) and kinase inactivation (Fyn, ERK1/2, p38). Its dysregulation is implicated in multiple disorders:
Alzheimer’s Disease (AD)
Seizure Disorders
Fragile X Syndrome (FXS) and Stress Disorders
Table 3: STEP-Associated Pathways and Effects of TC-2153
Disorder | STEP Dysregulation | TC-2153 Action | Functional Outcome |
---|---|---|---|
Alzheimer’s | ↑ Activity; ↑ GluN2B internalization | ↑ pGluN2B, pERK1/2; ↑ synaptic receptors | Reversed cognitive deficits |
Seizures | ↑ Neuronal excitability | ↓ Intrinsic excitability; ↓ Ih | Reduced seizure severity |
Fragile X Syndrome | ↑ Surface AMPAR internalization | Normalized GluA2 phosphorylation | Attenuated audiogenic seizures |
Chronic Stress | ↓ STEP expression in BNST | Not tested | Potential anxiolytic effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7